![molecular formula C₂₈H₂₄N₂O₅ B1141008 5'-O-Trityluridine-2',3'-lyxo-epoxide CAS No. 96253-10-0](/img/structure/B1141008.png)
5'-O-Trityluridine-2',3'-lyxo-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related epoxide compounds often involves selective epoxidation reactions, ring-opening reactions, and protective group strategies. For example, the synthesis of N-Acetylneuraminic Acid derivatives involves a cis-selective Wittig reaction followed by diastereoselective epoxidation and regioselective epoxide opening, showcasing the complexity and precision required in synthesizing such molecules (Bodenmüller & Schmidt, 1994).
Molecular Structure Analysis
The structure of epoxide-containing compounds is characterized by the presence of a three-membered epoxy ring, which significantly affects the molecule's reactivity and interaction. Structural analysis through techniques such as NMR and X-ray crystallography provides insights into the configuration and conformations of these molecules, as demonstrated in studies of 6-deoxyhex-5-enopyranosides epoxidation (Enright et al., 2002).
Chemical Reactions and Properties
Epoxide rings in molecules like 5'-O-Trityluridine-2',3'-lyxo-epoxide are highly reactive, participating in various chemical reactions such as ring-opening with nucleophiles. This reactivity is exploited in synthetic routes to introduce functional diversity into the nucleoside framework, as seen in the synthesis of thieno[3,2-d]pyrimidine-2,4-dione nucleosides (Fossey, Ladurée, & Robba, 1995).
Scientific Research Applications
Epoxidation and Synthetic Potential
The epoxidation of 6-deoxyhex-5-enopyranosides leads to the formation of epoxides such as 5'-O-Trityluridine-2',3'-lyxo-epoxide. This process also results in the production of protected D-hexos-5-ulose derivatives, offering a route to novel sugar derivatives. These compounds hold potential as intermediates in the synthesis of complex biomolecules like inositols and aza sugars. The detailed structural elucidation of these epoxides enhances our understanding of their potential in synthetic organic chemistry (Enright et al., 2002).
Olefin Oxidation
In the context of olefin oxidation, 5'-O-Trityluridine-2',3'-lyxo-epoxide can be associated with reactions involving non-heme iron catalysts. These reactions showcase the dual nature of Fe(III)-OOH intermediates, which can lead to either olefin epoxidation or cis-dihydroxylation. The outcome is influenced by the ligand environment around the iron, demonstrating the complex interplay between molecular structure and chemical reactivity (Chen et al., 2002).
Glycosidase Inhibition
The compound has been implicated in the synthesis of D-lyxo-hexos-5-ulose, a precursor to the glycoprocessing inhibitor deoxymannojirimycin. This highlights the potential of 5'-O-Trityluridine-2',3'-lyxo-epoxide in the synthesis of bioactive molecules, offering pathways to novel treatments and therapeutic agents (O'Brien et al., 2001).
Nucleophile Addition
The reactivity of epoxides derived from compounds like 5'-O-Trityluridine-2',3'-lyxo-epoxide towards various nucleophiles (O-, S-, N-, and C-nucleophiles) has been studied. These reactions are crucial for understanding the regio- and stereoselectivity of these compounds, which is vital for designing targeted chemical syntheses (Di Bussolo et al., 2004).
properties
IUPAC Name |
1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32)/t22-,24+,25+,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYVDMYFAPCBP-HMNRDNJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]5[C@H](O5)[C@@H](O4)N6C=CC(=O)NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.